molecular formula C9H12FN B8503143 4-Fluoro-2-propylaniline

4-Fluoro-2-propylaniline

Cat. No. B8503143
M. Wt: 153.20 g/mol
InChI Key: OJLKZKZQYRFWDU-UHFFFAOYSA-N
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Patent
US08093239B2

Procedure details

To 4-fluoro-1-nitro-2-(2-propen-1-yl)benzene (9.0 g, 50 mmol) in MeOH (100 mL) was added palladium hydroxide on carbon (2 g). The reaction mixture was stirred under H2 (50 psi) at rt overnight. The solution was filtered and concentrated to provide the title compound of step C (7.4 g, 48.3 mmol, 97%). 1H NMR (400 MHz, CDCl3) δ ppm 1.10 (t, J=7.5 Hz, 3H), 1.60-1.70 (m, 2H), 2.45 (t, J=7.2 Hz, 2H), 6.55-6.65 (m, 1H), 6.67-6.81 (m, 2H).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[C:4]([CH2:11][CH:12]=[CH2:13])[CH:3]=1>CO.[OH-].[OH-].[Pd+2]>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([CH2:11][CH2:12][CH3:13])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])CC=C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
2 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under H2 (50 psi) at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC(=C(N)C=C1)CCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 48.3 mmol
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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